molecular formula FH B1609233 Deuterium fluoride CAS No. 14333-26-7

Deuterium fluoride

Cat. No. B1609233
CAS RN: 14333-26-7
M. Wt: 21.012505 g/mol
InChI Key: KRHYYFGTRYWZRS-DYCDLGHISA-N
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Description



  • Deuterium fluoride (DF) is a chemical laser formed by a mixture of fluorine and deuterium gas under controlled conditions.

  • The wavelength of light produced by DF laser is longer than that of other conventional HF lasers, facilitating more effective laser transmission.

  • During operation, ethylene is burned in the presence of nitrogen trifluoride in a combustion chamber, producing free excited fluorine radicals.

  • The mixture of deuterium and helium gas is injected into an exhaust stream via a nozzle.

  • Deuterium molecules react with fluorine radicals to produce excited deuterium fluoride.

  • Excited molecules further undergo stimulated emission in the optical resonating laser region.





  • Synthesis Analysis



    • Deuterium fluoride can be synthesized by controlled reactions between fluorine and deuterium gases.





  • Molecular Structure Analysis



    • Deuterium fluoride (DF) consists of a deuterium atom (D) bonded to a fluorine atom (F).





  • Chemical Reactions Analysis



    • DF laser operates through chemical reactions involving fluorine radicals and deuterium molecules.

    • Excited deuterium fluoride molecules emit light in the laser region.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Density : Varies with temperature and pressure.

      • Boiling Point : High, due to strong hydrogen bonding.

      • Flash Point : Not applicable (DF is not flammable).

      • Index of Refraction : Depends on temperature and isotopic composition.

      • Molar Refractivity : Influenced by molecular structure.

      • Surface Tension : Depends on temperature and isotopic composition.



    • Chemical Properties :

      • DF is stable and non-radioactive.

      • It suppresses metabolism and modulates physical properties in drug molecules.






  • Scientific Research Applications

    Chemical Reaction Dynamics and Solvent Interactions

    The study of deuterium fluoride's formation and behavior in solution provides insights into the dynamics of chemical reactions and energy transfer processes. For instance, Dunning et al. (2015) employed infrared spectroscopy to investigate the solution-phase formation of deuterium fluoride from fluorine atoms, revealing that DF vibrates for an extended period before its energy dissipates to the surrounding solvent molecules. This study underscores the resilience of gas-phase reaction dynamics even in polar organic solvents, with the vibrational relaxation of DF and solvent restructuring extending over more than 10 picoseconds, challenging the assumption of immediate energy dissipation in solution-phase reactions (Dunning et al., 2015).

    Role in Nuclear Physics and Fusion Research

    Deuterium fluoride has been pivotal in nuclear physics, particularly in nuclear fusion research. It has been used in the development of high-power lasers, microwaves, and other technologies crucial for advancing fusion energy. The stability and non-radioactivity of deuterated compounds, such as deuterium fluoride, make them invaluable in various applications, including biomedical research, pharmaceuticals, and new material development. This broad utility highlights the material's significance beyond its initial military and energy applications, offering potential advancements in civilian technologies (Liu & Liu, 2019).

    Insights into Molecular Structure and Dynamics

    Research on the structure and behavior of liquid and supercritical deuterium fluoride provides fundamental insights into molecular interactions and the properties of substances under extreme conditions. For example, Pfleiderer et al. (2000) conducted neutron diffraction studies on deuterium fluoride across various states, contributing to our understanding of intra- and intermolecular structures and their dependence on temperature and density. This research not only deepens our knowledge of DF but also informs broader scientific inquiries into molecular dynamics and fluid properties under varying conditions (Pfleiderer et al., 2000).

    Safety And Hazards



    • DF is not considered hazardous.

    • No specific hazards identified.

    • Concerns about trifluoroacetic acid (TFA) accumulation in the environment are relevant for fluorine-containing products.




  • Future Directions



    • Continued research on fluorine-containing compounds for drug development.

    • Address environmental concerns related to fluorine-containing products.




    Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    (2H)fluorane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/FH/h1H/i/hD
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KRHYYFGTRYWZRS-DYCDLGHISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    FH
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301032281
    Record name Deuterium fluoride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301032281
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    21.01250494 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Deuterium fluoride

    CAS RN

    14333-26-7
    Record name Hydrofluoric acid-d
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=14333-26-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Deuterium fluoride
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Deuterium fluoride
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [2H]hydrogen fluoride
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    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786
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    Synthesis routes and methods I

    Procedure details

    N-ethyl-N-methoxymethylpyrrolidinium chloride (44.3 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethyl-N-methoxymethylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.00 g of the above N-ethyl-N-methoxymethylpyrrolidinium fluoride was added 53.04 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 45.5 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
    Name
    N-ethyl-N-methoxymethylpyrrolidinium chloride
    Quantity
    44.3 g
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    Synthesis routes and methods II

    Procedure details

    N-methoxymethyl-N-methylpyrrolidinium chloride (50.0 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 59.52 g of N-methoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 30.4 g of the above N-methoxymethyl-N-methylpyrrolidinium fluoride was added 36.4 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 29.4 g of the desired product (brown liquid). The product was checked for 1H-NMR, electrical conductivity and voltage resistance as in Example 1.
    Name
    N-methoxymethyl-N-methylpyrrolidinium chloride
    Quantity
    50 g
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    Synthesis routes and methods III

    Procedure details

    N-ethoxymethyl-N-methylpyrrolidinium chloride (60.90 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.70 g of the above N-ethoxymethyl-N-methylpyrrolidinium fluoride was added 53.40 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 46.80 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
    Name
    N-ethoxymethyl-N-methylpyrrolidinium chloride
    Quantity
    60.9 g
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    Synthesis routes and methods IV

    Procedure details

    In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
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    Synthesis routes and methods V

    Procedure details

    In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
    Quantity
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Deuterium fluoride

    Citations

    For This Compound
    1,760
    Citations
    MW Johnson, E Sandor, E Arzi - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
    The crystal structure of DF (at 4" 2 K and 85 K) has been determined by the neutron powder diffraction method. The structure is orthorhombic (Bm2tb: No. 36, standard symbol Cmc2~-C…
    Number of citations: 148 scripts.iucr.org
    PE Field, JH Shaffer - The Journal of Physical Chemistry, 1967 - ACS Publications
    The solubilities of HF and DF in molten LiF-BeF2 (66-34 mole%) were determined over the temperature range 500-700 and at solute gas pressuresbetween 1 and 2 atm. Using …
    Number of citations: 76 pubs.acs.org
    HM Nelson, JA Leavitt, MR Baker, NF Ramsey - Physical Review, 1961 - APS
    The deuteron and fluorine magnetic resonance spectra in the molecule DF have been studied using the molecular beam method. The observed resonance patterns have been …
    Number of citations: 18 journals.aps.org
    SE McLain, CJ Benmore, JE Siewenie… - The Journal of …, 2004 - pubs.aip.org
    The structure of liquid deuterium fluoride has been measured using pulsed neutron diffraction and high energy x-ray diffraction techniques as a function of temperature. The neutron …
    Number of citations: 17 pubs.aip.org
    G Wilson, BR Graves, SP Patterson… - Laser Technologies for …, 2004 - spiedigitallibrary.org
    Deuterium fluoride (DF) lasers have been under development since about 1970. Their intrinsic ability to store high levels of energy internally plus their ability to quickly dispose of waste …
    Number of citations: 13 www.spiedigitallibrary.org
    RL Wilkins - The Journal of Chemical Physics, 1979 - pubs.aip.org
    A three‐dimensional trajectory study has been employed to determine rate coefficients as a function of temperature for the important energy‐transfer processes that occur in DF(v 1 )+DF…
    Number of citations: 28 pubs.aip.org
    JA Blauer, WC Solomon… - International Journal of …, 1972 - Wiley Online Library
    … Deuterium fluoride having a purity of 99.570 was purchased from Wilshire Chemical Co. It was further purified by evacuation to 1 torr at - 75C followed by warming to O"C, at which …
    Number of citations: 36 onlinelibrary.wiley.com
    KC Kim, DW Setser, BE Holmes - The Journal of Physical …, 1973 - ACS Publications
    Vibrationally excited CD3CHF2 and CH3CHF2 were produced from radical combination reactions initiated by cophotolysis of acetone-dg and acetone-do with 1, 1, 3, 3-…
    Number of citations: 46 pubs.acs.org
    X Zhang, SA Vazquez, JN Harvey - Journal of Chemical Theory …, 2021 - ACS Publications
    Vibrationally excited deuterium fluoride (DF) formed by fluorine atom reaction with a solvent was found (Science, 2015, 347, 530) to relax rapidly (less than 10 ps) in acetonitrile-d 3 (CD …
    Number of citations: 2 pubs.acs.org
    TT Yang, JA Blauer - Journal of Applied Physics, 1982 - pubs.aip.org
    A surprisal correlation of the experimental data for the V→R, T processes occurring in hydrogen fluoride/deuterium fluoride (HF/DF) chemical lasers indicates that the resulting product …
    Number of citations: 4 pubs.aip.org

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